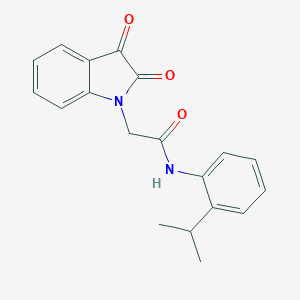
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound is known to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in suppressing the immune system. IDO is overexpressed in many types of cancer, and its inhibition has been shown to enhance the anti-tumor immune response.
Wirkmechanismus
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide works by inhibiting the enzyme this compound. This compound is overexpressed in many types of cancer and is known to suppress the immune system by degrading tryptophan, an essential amino acid required for T cell proliferation. By inhibiting this compound, the immune system is no longer suppressed, and T cells can mount a more robust anti-tumor response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitors, including this compound, have been extensively studied in preclinical models. These inhibitors have been shown to increase the levels of tryptophan and kynurenine in the tumor microenvironment, indicating that this compound inhibition is occurring. Additionally, this compound inhibitors have been shown to enhance the infiltration of T cells into the tumor microenvironment and increase the production of cytokines, such as interferon-gamma, which are critical for anti-tumor immunity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors, including this compound, in lab experiments has several advantages. These inhibitors are highly specific for this compound and have been optimized for research purposes, allowing for accurate and reproducible results. Additionally, this compound inhibitors have been extensively studied in preclinical models and have demonstrated promising results in clinical trials. However, there are also limitations to using this compound inhibitors in lab experiments. These inhibitors are not suitable for all types of cancer and may have varying efficacy depending on the tumor microenvironment. Additionally, the optimal dosing and administration of this compound inhibitors are still being studied.
Zukünftige Richtungen
There are several future directions for 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors, including this compound. One area of research is the development of combination therapies that include this compound inhibitors and other cancer therapies, such as immune checkpoint inhibitors. Additionally, researchers are studying the use of this compound inhibitors in combination with other immunomodulatory agents, such as toll-like receptor agonists, to enhance the anti-tumor immune response. Finally, researchers are also studying the use of this compound inhibitors in other diseases, such as autoimmune disorders, where this compound plays a role in immune suppression.
Synthesemethoden
The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide involves the reaction of 2-isopropylbenzaldehyde with 2,3-dioxoindoline-1-acetic acid to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the final product. This synthesis method has been optimized to produce high yields of pure compound suitable for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors, including this compound, have been extensively studied for their potential use in cancer immunotherapy. This compound plays a critical role in suppressing the immune system by degrading tryptophan, an essential amino acid required for T cell proliferation. By inhibiting this compound, the immune system is no longer suppressed, and T cells can mount a more robust anti-tumor response. This compound inhibitors have been shown to enhance the efficacy of existing cancer therapies, such as chemotherapy and radiation, and have also demonstrated promising results in clinical trials as a standalone therapy.
Eigenschaften
Molekularformel |
C19H18N2O3 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-(2,3-dioxoindol-1-yl)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-12(2)13-7-3-5-9-15(13)20-17(22)11-21-16-10-6-4-8-14(16)18(23)19(21)24/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
QCVDPSLSQWVFEK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate](/img/structure/B284448.png)
![2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B284449.png)
![4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B284451.png)
![2-(4-Methoxyanilino)-2-oxoethyl [(3,4,5-trimethoxybenzoyl)amino]acetate](/img/structure/B284452.png)
![5-(4-bromophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284454.png)
![5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284455.png)
![N-benzyl-2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284456.png)
![2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B284459.png)
![2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate](/img/structure/B284460.png)

![2-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B284467.png)
![2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B284468.png)
![N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide](/img/structure/B284469.png)
![2-(2,5-Dichloroanilino)-2-oxoethyl [(3,4,5-trimethoxybenzoyl)amino]acetate](/img/structure/B284470.png)
